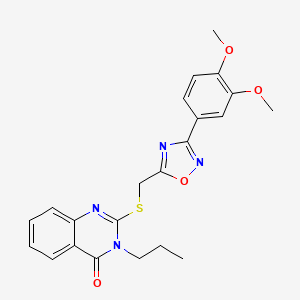
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C16H12N4OS2. It has an average mass of 340.423 Da and a monoisotopic mass of 340.045258 Da .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple rings and functional groups. The compound contains a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring .Applications De Recherche Scientifique
Benzothiazole Derivatives: A Pillar in Medicinal Chemistry
Benzothiazole derivatives are recognized for their wide range of biological activities, underpinning their significance in medicinal chemistry. The benzothiazole nucleus is integral to many bioactive heterocycles and natural products, exhibiting antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. These compounds form the backbone of several potent drugs, including Frentizole, Pramipexole, Thioflavin T, and Riluzole, highlighting the benzothiazole skeleton's pivotal role in drug development. This establishes a foundation for the potential therapeutic applications of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide in various domains of health science (Sumit, Arvind Kumar, & A. Mishra, 2020).
Synthesis and Biological Importance
The synthetic methodologies involving (thio)urea and benzothiazole derivatives, such as the one related to this compound, play a crucial role in medicinal chemistry. Urea-based benzothiazole derivatives, for instance, have found applications in treating rheumatoid arthritis and systemic lupus erythematosus. Moreover, such compounds serve as fungicides and herbicides, showcasing the versatility and significance of benzothiazole derivatives in both pharmaceutical and agricultural sectors (M. Rosales-Hernández et al., 2022).
Antitumor Activity and Supramolecular Chemistry
The antitumor potential of benzothiazole derivatives, including compounds structurally related to this compound, is a field of active research. The involvement of benzothiazole in the development of novel antitumor drugs, through mechanisms such as tyrosine kinase inhibition and induction of apoptosis via ROS activation, suggests possible avenues for the application of this compound in cancer therapy. Additionally, the role of benzothiazole derivatives in supramolecular chemistry for applications ranging from nanotechnology to biomedical fields further underscores the compound's potential in diverse scientific research areas (M. Iradyan et al., 2009).
Orientations Futures
The future directions for research on “N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” and similar compounds could include further exploration of their anti-tubercular activity, investigation of other potential medicinal properties, and development of more efficient synthesis methods .
Mécanisme D'action
Target of Action
The primary target of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This enzyme plays a crucial role in the survival and virulence of the bacteria, making it an attractive target for anti-tubercular compounds .
Mode of Action
This compound interacts with its target DprE1, inhibiting its function . This interaction disrupts the synthesis of the bacterial cell wall, leading to the death of the bacteria . The compound’s mode of action is primarily bactericidal .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to downstream effects such as compromised bacterial cell wall integrity and ultimately, bacterial death .
Pharmacokinetics
The compound’s effectiveness againstM. tuberculosis suggests that it has sufficient bioavailability to reach its target .
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth . By disrupting cell wall biosynthesis, the compound causes bacterial death, thereby exerting its anti-tubercular effect .
Propriétés
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-8-5-6-9(2)12-11(8)15-14(19-12)16-13(17)10-4-3-7-18-10/h3-7H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICBHIAJNAXRKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2837141.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide](/img/structure/B2837143.png)


![[2-(Trifluoromethyl)thiophen-3-yl]methanamine hydrochloride](/img/structure/B2837152.png)
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2837153.png)
![2,5-dichloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2837155.png)

![N-(2,6-difluorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2837159.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2837160.png)

![[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/no-structure.png)


